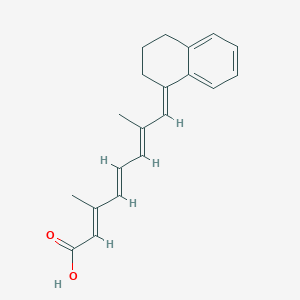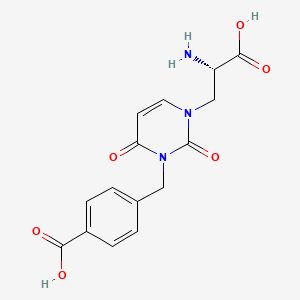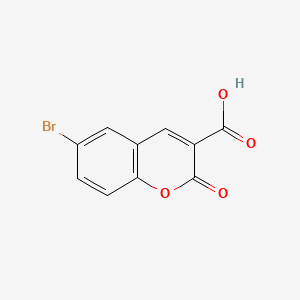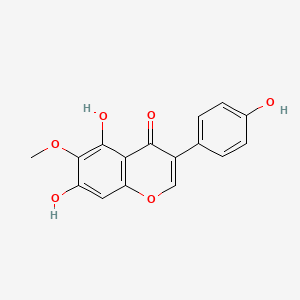
Tectorigenin
説明
Tectorigenin is an O-methylated isoflavone, a type of flavonoid . It has been isolated from various plants such as leopard lily (Belamcanda chinensis), Algerian iris (Iris unguicularis), and East Asian arrowroot (Pueraria thunbergiana) . It has multiple pharmacological effects, including anticancer, antidiabetic, hepatoprotective, anti-inflammatory, antioxidative, antimicrobial, cardioprotective, and neuroprotective properties .
Synthesis Analysis
Tectorigenin can be prepared on a large scale from Belamcandae Rhizoma and Puerariae Flos .Molecular Structure Analysis
The molecular formula of Tectorigenin is C16H12O6 . The structure-activity relationship analysis of flavonoids suggests that the 5-hydroxyl group and the 6-methoxyl group of the tectorigenin structure are crucial for the inhibitory activity of tumor cells .Chemical Reactions Analysis
Biochemical analysis showed that UGT73CD1 was able to glycosylate tectorigenin at 7-OH to produce tectoridin . This enzyme also possessed robust catalytic promiscuity toward 12 structurally diverse flavonoid scaffolds and 3, 4-dichloroaniline, resulting in forming O- and N-glycosides .Physical And Chemical Properties Analysis
Tectorigenin has a molecular weight of 300.26 g/mol . Its CAS number is 548-77-6 .科学的研究の応用
Tectorigenin is a well-known natural flavonoid aglycone and an active component that exists in numerous plants . Here are some more applications of Tectorigenin:
- Anticancer : Tectorigenin has shown potential in the treatment of several types of cancer .
- Antidiabetic : It has been found to have antidiabetic properties, which could be beneficial in the treatment of diabetes .
- Hepatoprotective : Tectorigenin has hepatoprotective effects, which means it can protect the liver from damage .
- Anti-inflammatory : It has anti-inflammatory properties, which can help reduce inflammation in the body .
- Antioxidative : Tectorigenin has antioxidative effects, which means it can help protect the body from damage caused by harmful molecules called free radicals .
- Antimicrobial : It has antimicrobial properties, which means it can kill or inhibit the growth of microorganisms .
- Cardioprotective : Tectorigenin has cardioprotective effects, which means it can protect the heart from damage .
- Neuroprotective : It has neuroprotective properties, which means it can protect neurons in the brain from damage .
- Skin Protection : Tectorigenin has shown potential in preventing UV-B-induced damage to keratinocytes, a type of skin cell .
Each of these applications involves different methods of application or experimental procedures, and the results or outcomes obtained can vary. Further research is needed to fully understand the mechanisms of action, appropriate concentrations, and potential toxicity of Tectorigenin .
Tectorigenin is a well-known natural flavonoid aglycone and an active component that exists in numerous plants . Here are some more applications of Tectorigenin:
- Anticancer : Tectorigenin has shown potential in the treatment of several types of cancer .
- Antidiabetic : It has been found to have antidiabetic properties, which could be beneficial in the treatment of diabetes .
- Hepatoprotective : Tectorigenin has hepatoprotective effects, which means it can protect the liver from damage .
- Anti-inflammatory : It has anti-inflammatory properties, which can help reduce inflammation in the body .
- Antioxidative : Tectorigenin has antioxidative effects, which means it can help protect the body from damage caused by harmful molecules called free radicals .
- Antimicrobial : It has antimicrobial properties, which means it can kill or inhibit the growth of microorganisms .
- Cardioprotective : Tectorigenin has cardioprotective effects, which means it can protect the heart from damage .
- Neuroprotective : It has neuroprotective properties, which means it can protect neurons in the brain from damage .
- Skin Protection : Tectorigenin has shown potential in preventing UV-B-induced damage to keratinocytes, a type of skin cell .
Each of these applications involves different methods of application or experimental procedures, and the results or outcomes obtained can vary. Further research is needed to fully understand the mechanisms of action, appropriate concentrations, and potential toxicity of Tectorigenin .
Safety And Hazards
特性
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCRPUNCUPUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203286 | |
| Record name | Tectorigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tectorigenin | |
CAS RN |
548-77-6 | |
| Record name | Tectorigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tectorigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tectorigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 548-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TECTORIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855130H9CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tectorigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)
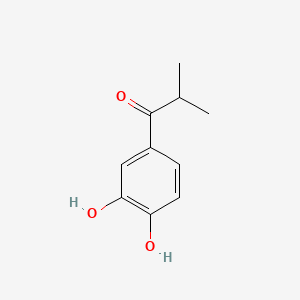

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)
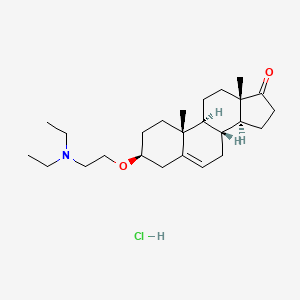
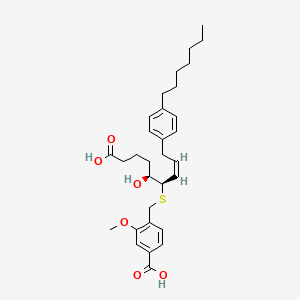
![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
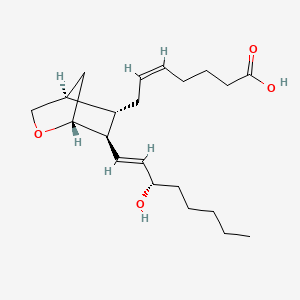
![(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride](/img/structure/B1682668.png)
